3-(Pyridin-2-ylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, thereby exerting its antitumor effects .
Mode of Action
This compound interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s mode of action is similar to that of Imatinib, a well-known BCR-ABL kinase inhibitor .
Biochemical Pathways
The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells and a reduction in tumor size .
Result of Action
The interaction of this compound with BCR-ABL kinase results in significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . In particular, the compound has been found to have twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a melting point of 113.18° C and a boiling point of 374.7° C at 760 mmHg .
Cellular Effects
3-(Pyridin-2-ylmethoxy)aniline derivatives have been synthesized and evaluated for antitumor activities . Among all the compounds, the antitumor activity of one derivative was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Studies have shown that a derivative of this compound could interact with BCR-ABL kinase . This interaction could potentially lead to significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a predicted density of 1.2 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the chloromethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylpyridine, aniline, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF)
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogenating agents (e.g., bromine for bromination).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions
Scientific Research Applications
3-(Pyridin-2-ylmethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has similar structural features but includes a chlorine atom, which can enhance its biological activity.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
Uniqueness
3-(Pyridin-2-ylmethoxy)aniline is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLFKVWEXFLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.